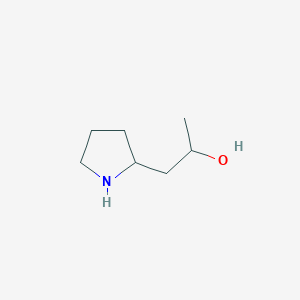

1-(Pyrrolidin-2-yl)propan-2-ol

Description

1-(Pyrrolidin-2-yl)propan-2-ol is a secondary alcohol featuring a pyrrolidine ring (a five-membered amine heterocycle) attached to the second carbon of a propan-2-ol backbone. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.2 g/mol . Key physicochemical properties include:

- Boiling point: 199.6°C at 760 mmHg

- Density: 0.98 g/cm³

- Appearance: Liquid at room temperature, stored at 4°C .

The compound’s structure allows for hydrogen bonding via the hydroxyl group and nitrogen lone-pair interactions, making it relevant in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-pyrrolidin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)5-7-3-2-4-8-7/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPDCKXNICFQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrrolidin-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under reductive amination conditions. For instance, the reaction of pyrrolidine with acetone in the presence of a reducing agent such as sodium borohydride can yield 1-(Pyrrolidin-2-yl)propan-2-ol.

Industrial Production Methods

In an industrial setting, the production of 1-(Pyrrolidin-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(Pyrrolidin-2-yl)propan-2-one.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyrrolidin-1-yl)propan-2-ol

- Structure : Pyrrolidine ring attached to the propan-2-ol backbone via its 1-position nitrogen.

- Molecular weight : 129.2 g/mol (identical to the 2-yl isomer) .

- Key differences : The nitrogen’s position alters electronic and steric properties. The 1-yl isomer may exhibit different reactivity in nucleophilic substitutions due to reduced steric hindrance compared to the 2-yl isomer.

1-(Pyrazin-2-yl)propan-2-ol

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol

- Structure : Arylthioether substituent instead of pyrrolidine.

- Synthesis : Produced via enantiocomplementary bioreduction, yielding 52–62% isolated as solids or liquids .

Physicochemical Properties Comparison

Biological Activity

1-(Pyrrolidin-2-yl)propan-2-ol is a compound characterized by a pyrrolidine ring and a hydroxyl group, making it an interesting subject for biological activity studies. This article explores its potential biological activities, including enzyme inhibition, anticancer properties, and pharmacokinetic profiles, supported by case studies and data tables.

Chemical Structure and Properties

1-(Pyrrolidin-2-yl)propan-2-ol has the following chemical characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 127.18 g/mol

- Functional Groups: Hydroxyl (-OH) and pyrrolidine ring

The presence of the pyrrolidine structure contributes to its unique stereochemical properties, which may influence its biological interactions.

1. Enzyme Inhibition

Research has highlighted the inhibitory effects of 1-(Pyrrolidin-2-yl)propan-2-ol derivatives on deoxyribonuclease I (DNase I). A study reported IC values for two derivatives:

| Compound Name | IC (μM) | Positive Control (Crystal Violet) IC (μM) |

|---|---|---|

| 1-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-2-one | 192.13 ± 16.95 | 1.89 |

| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | 132.62 ± 9.92 | 2.73 |

These compounds exhibited promising inhibitory activity compared to the control, suggesting their potential as therapeutic agents targeting DNase I .

2. Anticancer Activity

The anticancer potential of 1-(Pyrrolidin-2-yl)propan-2-ol has been explored in various studies. A notable investigation assessed its derivatives against breast cancer cell lines MDA-MB-231 and MCF-7:

| Compound ID | MDA-MB-231 Viability (IC) | MCF-7 Viability (IC) |

|---|---|---|

| 1f | 6.25 μM | No significant effect |

| 1d | 25 μM | No significant effect |

| Others | Higher concentrations required | Higher concentrations required |

The compound 1f demonstrated significant cytotoxicity at low concentrations in the MDA-MB-231 cell line, whereas higher concentrations were necessary for effects in MCF-7 cells .

Pharmacokinetic Profiles

Studies indicate that derivatives of 1-(Pyrrolidin-2-yl)propan-2-ol possess favorable pharmacokinetic properties:

- High gastrointestinal absorption

- Blood-brain barrier permeability

These characteristics make them suitable candidates for further pharmacological investigations .

Molecular Docking Studies

Molecular docking simulations have provided insights into how these compounds interact with target enzymes like DNase I. Key amino acids involved in binding include Glu39, Arg111, and Asp251, which are crucial for inhibitor affinity .

Q & A

Q. What are the optimal synthetic routes for 1-(Pyrrolidin-2-yl)propan-2-ol, considering stereochemical control?

Methodological Answer:

- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the pyrrolidine and propan-2-ol moieties. For example, enantiopure starting materials like (2R)- or (2S)-pyrrolidine derivatives can be coupled with propan-2-ol precursors via nucleophilic substitution or reductive amination .

- Purification : Employ chiral HPLC or crystallization techniques to separate enantiomers. Evidence from similar pyrrolidine alcohols (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) shows that chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases resolve enantiomers effectively .

- Validation : Confirm stereochemistry via polarimetry, circular dichroism (CD), or X-ray crystallography (e.g., using SHELXL for refinement) .

Q. How can the purity and stability of 1-(Pyrrolidin-2-yl)propan-2-ol be assessed under varying storage conditions?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to monitor degradation products.

- GC-MS : Analyze volatile impurities or decomposition byproducts (e.g., pyrrolidine derivatives) .

- Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Track changes in purity and identify degradation pathways (e.g., oxidation of the alcohol group) using accelerated stability protocols .

Q. What spectroscopic methods are most reliable for characterizing 1-(Pyrrolidin-2-yl)propan-2-ol?

Methodological Answer:

- NMR : Assign peaks using , , and 2D experiments (COSY, HSQC). For example, the hydroxyl proton (~1.5–2.5 ppm) and pyrrolidine ring protons (~2.5–3.5 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (CHNO, MW = 129.20 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., O-H stretch at 3200–3600 cm, N-H bend at 1500–1600 cm) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the biological activity of 1-(Pyrrolidin-2-yl)propan-2-ol derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design :

- Introduce substituents (e.g., fluorine, methyl groups) to the pyrrolidine ring to modulate lipophilicity and binding affinity. For example, fluorinated analogs (e.g., 2-(2,4-difluorophenyl)propan-2-ol) show enhanced metabolic stability .

- Assess activity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies (e.g., AutoDock Vina) .

- Case Study : The antiviral drug Pibrentasvir uses a pyrrolidine scaffold; similar strategies can be applied to optimize 1-(Pyrrolidin-2-yl)propan-2-ol derivatives .

Q. How can conflicting crystallographic and spectroscopic data for 1-(Pyrrolidin-2-yl)propan-2-ol be resolved?

Methodological Answer:

- Data Reconciliation Workflow :

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond-length/bond-angle discrepancies .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational flexibility or protonation state errors .

- Dynamic NMR : Detect slow conformational exchanges (e.g., chair-flip of pyrrolidine) causing peak broadening .

Q. What strategies mitigate racemization during the synthesis of enantiopure 1-(Pyrrolidin-2-yl)propan-2-ol?

Methodological Answer:

- Low-Temperature Reactions : Perform alkylation or amination steps at –20°C to reduce epimerization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates .

- In Situ Monitoring : Track enantiomeric excess (ee) via chiral GC or HPLC during reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.